6-(Trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that features both imidazole and thiazole rings, with a trifluoromethyl group attached at the 6th position. Its molecular formula is , and it has a molecular weight of 192.16 g/mol . This compound is classified as a member of the imidazo[2,1-b]thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
The synthesis of 6-(trifluoromethyl)imidazo[2,1-b]thiazole can be achieved through various methods. One common approach involves the reaction of 2-aminothiazole with trifluoroacetic anhydride to introduce the trifluoromethyl group. The following steps outline a general synthetic pathway:
The precise parameters such as temperature, time, and concentration can vary based on the specific method employed and desired yield.
The molecular structure of 6-(trifluoromethyl)imidazo[2,1-b]thiazole is characterized by:
The InChI key for this compound is GUVJALXXDXFZPN-UHFFFAOYSA-N, which provides a unique identifier for its molecular structure in chemical databases .
6-(Trifluoromethyl)imidazo[2,1-b]thiazole participates in various chemical reactions:
These reactions are often influenced by the electronic properties imparted by the trifluoromethyl group.
The mechanism of action of 6-(trifluoromethyl)imidazo[2,1-b]thiazole, particularly in its role as an anti-tuberculosis agent, involves:
Research indicates that this compound's efficacy is linked to its structural features that enhance binding affinity to target sites within microbial cells .
The physical and chemical properties of 6-(trifluoromethyl)imidazo[2,1-b]thiazole include:
These properties contribute to its behavior in biological systems and influence its applications in drug development .
6-(Trifluoromethyl)imidazo[2,1-b]thiazole has several significant applications:
The versatility of this compound makes it valuable across multiple scientific disciplines, from pharmacology to materials science .
The imidazo[2,1-b]thiazole scaffold emerged as a privileged heterocyclic system in the mid-20th century, with foundational synthetic methodologies established during the 1950s [4]. This fused bicyclic structure integrates electron-rich imidazole and thiazole rings, creating a planar, aromatic system conducive to diverse biological interactions. Early research focused on unsubstituted derivatives, but strategic functionalization at the C5, C6, and C2 positions later unlocked significant pharmacological potential. The 2004 discovery of anti-tubercular activity in 2-sulfonamido/trifluoromethyl-6-substituted derivatives marked a pivotal advancement, demonstrating minimum inhibitory concentrations (MIC) as low as 1.6 µg/mL against Mycobacterium tuberculosis H37Rv [2]. Subsequent innovations yielded derivatives with nanomolar potency against cancer cell lines, exemplified by microtubule-targeting chalcone conjugates (e.g., compound 11x, IC₅₀ = 0.64–1.44 µM) [6]. The scaffold’s versatility is further evidenced by its application in pancreatic cancer therapeutics, where derivatives like 9c (IC₅₀ = 5.11–5.5 µM) inhibit SUIT-2 and Capan-1 cell proliferation [8].
Table 1: Evolution of Key Imidazo[2,1-b]thiazole Derivatives
Year | Derivative Class | Biological Activity | Potency | Reference |
---|---|---|---|---|
1950s | Unsubstituted core | Foundational synthesis | N/A | [4] |
2004 | 2-Trifluoromethyl-6-aryl | Anti-tubercular | MIC: 1.6 µg/mL | [2] |
2014 | Chalcone conjugates (e.g., 11x) | Microtubule destabilization (A549 cells) | IC₅₀: 0.64–1.44 µM | [6] |
2020 | 6-Phenyl-2-indole derivatives (e.g., 9c) | Antiproliferative (PDAC cells) | IC₅₀: 5.11–5.5 µM | [8] |
The 6-(trifluoromethyl) group (–CF₃) imparts distinct physicochemical properties that enhance drug-like behavior. Electronic modifications include:
Table 2: Physicochemical Properties of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole Derivatives
Compound | Molecular Formula | logP | Electrostatic Potential (C6, kcal/mol) | Bioactivity Target |
---|---|---|---|---|
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile | C₇H₂F₃N₃S | 1.82 | +24.3 | Antitubercular |
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde | C₇H₃F₃N₂OS | 1.75 | +22.8 | Anticancer precursor |
(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol | C₈H₇F₃N₂OS | 1.28 | +19.6 | Solubilizing intermediate |
The 6-(trifluoromethyl)imidazo[2,1-b]thiazole scaffold serves as a multifunctional template in drug discovery and synthetic chemistry:
Antimicrobial Applications
Derivatives bearing sulfonamido or trifluoromethyl groups at C2 exhibit potent anti-tubercular activity. Compound 4 (2-trifluoromethyl-6-(4-fluorophenyl)imidazo[2,1-b]thiadiazole) inhibits M. tuberculosis H37Rv at 1.6 µg/mL, outperforming first-line agents like isoniazid (MIC = 0.025–0.05 µg/mL) while circumventing multidrug resistance [2]. Enhanced activity correlates with –CF₃-induced membrane penetration and target affinity.
Anticancer Therapeutics
Structural diversification at C5 and C2 enables precise targeting of oncogenic pathways:
Synthetic Versatility
The C5 position undergoes diverse transformations:
Cardiovascular Therapeutics
Patent US8080569B2 covers derivatives that stimulate endothelial nitric oxide synthase (eNOS), showing promise for atherosclerosis and hypertension. The –CF₃ group enhances binding to eNOS’s hydrophobic cavity (Kd = 80 nM) [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1